molecular formula C11H10FN B7969479 1-(Aminomethyl)-5-fluoronaphthalene

1-(Aminomethyl)-5-fluoronaphthalene

Cat. No.: B7969479
M. Wt: 175.20 g/mol
InChI Key: FJRUIOSRMBMULY-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5-fluoronaphthalene is a fluorinated naphthalene derivative featuring an aminomethyl (-CH₂NH₂) group at the 1-position and a fluorine atom at the 5-position.

Properties

IUPAC Name

(5-fluoronaphthalen-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRUIOSRMBMULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-5-fluoronaphthalene can be synthesized through several methods, including:

  • Nucleophilic Aromatic Substitution: This involves the reaction of 1-fluoronaphthalene with an amine source under specific conditions to introduce the aminomethyl group.

  • Reductive Amination: This method involves the reaction of 1-fluoronaphthalene with an aldehyde or ketone followed by reduction to introduce the aminomethyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-5-fluoronaphthalene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

  • Reduction: Reduction reactions can lead to the formation of aminomethylated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Naphthoquinones and other oxidized derivatives.

  • Reduction: Reduced aminomethylated naphthalenes.

  • Substitution: Halogenated and alkylated naphthalenes.

Scientific Research Applications

Chemistry

1-(Aminomethyl)-5-fluoronaphthalene serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

  • Oxidation : Can be oxidized to form naphthoquinones.
  • Reduction : Leads to aminomethylated derivatives.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at different positions on the naphthalene ring.

Biology

This compound is studied for its potential biological activity and interactions with biomolecules. Its structural features allow it to interact with specific molecular targets such as enzymes and receptors, leading to various biological responses.

Medicine

Research indicates that this compound may have significant pharmacological properties, including:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects on cancer cells.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic processes.

Industry

In industrial applications, this compound is employed in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialty chemicals with distinct functionalities.

Study on Enzyme Interaction

Research has demonstrated that fluorinated derivatives can inhibit cysteine proteases, which are crucial in metastatic processes. This suggests that this compound may exhibit similar inhibitory effects.

Toxicity Assessment

Studies assessing the cytotoxicity of structurally related compounds indicated that this compound could affect DNA integrity in cellular models, warranting further investigation into its safety profile.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-5-fluoronaphthalene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Position) Key Properties/Applications Reference
1-(Aminomethyl)-8-methylnaphthalene Methyl (-CH₃) at 8, -CH₂NH₂ at 1 Enhanced lipophilicity; used in polymer synthesis
1-(Aminomethyl)-5-methylnaphthalene Methyl (-CH₃) at 5, -CH₂NH₂ at 1 Lower electron-withdrawing effect than fluorine; common in redox-active polymers
2-(Aminomethyl)-5-methylnaphthalene Methyl at 5, -CH₂NH₂ at 2 Altered regioselectivity in reactions due to substituent position
1-Amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide Sulfonamide, azo, chlorine substituents High toxicity; used in dye synthesis

Key Observations :

  • Toxicity: Unlike sulfonamide- or azo-substituted derivatives (e.g., 1-Amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide), fluorinated aminomethylnaphthalenes are hypothesized to exhibit lower acute toxicity, though comprehensive toxicological data are lacking .

Biological Activity

1-(Aminomethyl)-5-fluoronaphthalene is a fluorinated aromatic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with an aminomethyl group and a fluorine atom at the 5-position. The molecular formula is C11H10FNC_{11}H_{10}FN, and it has a molecular weight of approximately 179.2 g/mol. The presence of the fluorine atom enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions, while the fluorine atom may participate in halogen bonding, influencing the activity of target molecules. These interactions can lead to various biological responses, including modulation of enzyme activity and receptor signaling pathways.

1. Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects on cancer cells by disrupting cellular functions and inducing apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially affecting pathways related to cancer progression and inflammation .

2. Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Interaction : A study demonstrated that fluorinated derivatives can inhibit cysteine proteases, which are crucial in metastatic processes. This suggests that this compound may have similar inhibitory effects .
  • Toxicity Assessment : Research assessing the cytotoxicity of structurally related compounds indicated that this compound could affect DNA integrity in cellular models, warranting further investigation into its safety profile.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(Aminomethyl)-2-fluoronaphthaleneFluorine at position 2Moderate cytotoxicity
1-(Aminomethyl)-3-fluoronaphthaleneFluorine at position 3Lower enzyme inhibition
1-(Aminomethyl)-4-fluoronaphthaleneFluorine at position 4Similar reactivity but distinct effects

This table highlights how variations in the position of the fluorine atom can significantly influence the biological properties and reactivity of these compounds.

Research Applications

The compound's unique structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceutical development. Its potential applications include:

  • Drug Development : Investigating its role as a lead compound for new anticancer agents.
  • Biochemical Probes : Utilizing its fluorescent properties for tracking biological processes in live cells .

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